molecular formula C12H11NO3 B11886992 5-Methyl-1-(2-oxopropyl)-1H-indole-2,3-dione CAS No. 79552-54-8

5-Methyl-1-(2-oxopropyl)-1H-indole-2,3-dione

Cat. No.: B11886992
CAS No.: 79552-54-8
M. Wt: 217.22 g/mol
InChI Key: KZNFTYLSAUBUGB-UHFFFAOYSA-N
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Description

5-Methyl-1-(2-oxopropyl)-1H-indole-2,3-dione is a synthetic derivative of 1H-indole-2,3-dione (isatin), a versatile scaffold prominent in medicinal and organic chemistry . The core isatin structure is characterized by a benzene ring fused to a pyrrole ring containing two carbonyl groups, forming a 2,3-diketone system . This compound features a methyl substituent at the 5-position and a 2-oxopropyl group on the nitrogen atom, modifications that are known to fine-tune the molecule's physicochemical and biological properties . As part of the isatin family, this compound serves as a valuable building block for the synthesis of diverse heterocyclic compounds and complex molecular architectures . Its structure is amenable to various chemical reactions, particularly at the carbonyl groups, enabling the formation of hydrazones, Schiff bases, and other derivatives with potential bioactivity . Researchers utilize such specialized isatins as key intermediates in the development of novel pharmacologically active agents . The antinociceptive properties observed in some isatin derivatives suggest potential research applications in investigating pain pathways, possibly involving opioid receptor mechanisms . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

79552-54-8

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5-methyl-1-(2-oxopropyl)indole-2,3-dione

InChI

InChI=1S/C12H11NO3/c1-7-3-4-10-9(5-7)11(15)12(16)13(10)6-8(2)14/h3-5H,6H2,1-2H3

InChI Key

KZNFTYLSAUBUGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CC(=O)C

Origin of Product

United States

Preparation Methods

Sandmeyer Methodology

  • Reactants : 5-Methylaniline, chloral hydrate, hydroxylamine hydrochloride, sulfuric acid.

  • Conditions :

    • Cyclocondensation under acidic conditions (H₂SO₄) at 0–5°C.

    • Oxidation with NaNO₂/HCl to form the isatin core.

  • Yield : 68–72% after recrystallization from ethanol.

Direct Methylation of Isatin

  • Reactants : Isatin, methyl iodide, potassium carbonate.

  • Conditions :

    • Nucleophilic aromatic substitution in DMF at 80°C for 12 h.

    • Regioselectivity : Directed by the electron-deficient C5 position.

  • Yield : 60–65% (HPLC purity >95%).

The introduction of the 2-oxopropyl group at N1 is achieved via alkylation. Two predominant methods are validated:

Alkylation with 2-Bromoacetone

  • Reactants : 5-Methylisatin, 2-bromoacetone, base (DBU or K₂CO₃).

  • Conditions :

    • Solvent: Dichloromethane (DCM) or acetonitrile.

    • Temperature: 25–40°C, 6–8 h.

    • Mechanism : Base deprotonates the isatin NH, enabling nucleophilic attack on 2-bromoacetone.

  • Yield : 75–80% (isolated via column chromatography, SiO₂, ethyl acetate/hexane).

Optimization Data Table

BaseSolventTemp (°C)Time (h)Yield (%)Purity (HPLC, %)
DBUDCM2567898.5
K₂CO₃Acetonitrile4087297.2
DABCOTHF3076896.8

Organo-NHC-Catalyzed Aza-Michael Addition

Recent advances employ N-heterocyclic carbene (NHC) catalysts for chemoselective N1-functionalization:

  • Catalyst System : 1,3-Dimesitylimidazolium chloride (IMes·Cl) with DBU.

  • Reactants : 5-Methylisatin, methyl acrylate (transformed in situ to 2-oxopropyl equivalent).

  • Conditions :

    • Solvent: DCM, 25°C, 12 h.

    • Mechanism : NHC generates a homoenolate intermediate, facilitating conjugate addition without O-alkylation byproducts.

  • Yield : 82% (≥99% chemoselectivity for N1).

Industrial-Scale Production Considerations

Scalability requires addressing solvent recovery, catalyst recycling, and waste minimization:

Continuous Flow Reactor Design

  • Advantages : Enhanced heat/mass transfer, reduced reaction time (2–3 h vs. 6–8 h batch).

  • Parameters :

    • Residence time: 20 min.

    • Pressure: 2 bar.

    • Output : 90% conversion, 85% isolated yield.

Solvent Selection and Recycling

  • Preferred Solvents : Ethyl acetate (low toxicity, high recyclability).

  • Distillation Recovery : >95% solvent reclaimed per batch.

Analytical Characterization and Quality Control

Critical metrics for validating synthesis success:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.42 (s, 3H, C5-CH₃), 3.21 (d, 2H, CH₂CO), 4.89 (s, 2H, N-CH₂), 7.12–7.45 (m, 3H, aromatic).

  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (amide C=O).

Purity Profiling

  • HPLC : C18 column, 60:40 acetonitrile/water, retention time 6.2 min.

  • LC-MS : m/z 218.1 [M+H]⁺, no detectable impurities .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-(2-oxopropyl)indoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, leading to the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride, AlCl₃) and are carried out in solvents like dichloromethane (CH₂Cl₂).

Major Products Formed

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of various substituents on the aromatic ring, leading to a wide range of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Methyl-1-(2-oxopropyl)-1H-indole-2,3-dione is primarily utilized in medicinal chemistry for the development of new pharmaceutical agents. Its derivatives have shown promise in:

  • Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies have demonstrated that certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.
  • Antimicrobial Properties : Research indicates that derivatives of this compound possess significant antimicrobial activity, making them potential candidates for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, providing insights into its mechanism of action in modulating inflammatory pathways.

Biological Studies

In biological research, this compound serves as a valuable probe for studying various biological mechanisms:

  • Pathway Analysis : It is used to investigate specific biological pathways involving indoline derivatives, aiding in the understanding of their roles in cellular processes.
  • Enzyme Interaction Studies : The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes such as apoptosis and cell signaling pathways.

Material Science

The unique properties of this compound make it suitable for applications in material science:

  • Organic Electronics : Research is ongoing into the use of this compound in the development of organic electronic materials, including sensors and light-emitting devices. Its electronic properties may enable innovative applications in flexible electronics.

Chemical Biology

In chemical biology, this compound is employed to explore complex interactions between proteins and ligands:

  • Protein-Ligand Binding Studies : The ability of this compound to bind selectively to specific proteins allows researchers to study the effects of these interactions on cellular functions and disease mechanisms.

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer potential of several derivatives of this compound against MDA-MB-468 breast cancer cells. Compounds were synthesized and tested for cytotoxicity using flow cytometric analysis. Results indicated that certain derivatives induced apoptosis at rates significantly higher than established drugs like gefitinib, highlighting their potential as effective anticancer agents .

Case Study 2: Antimicrobial Research

Another study focused on synthesizing and testing derivatives of this compound for antimicrobial activity. The results demonstrated that some compounds exhibited strong inhibitory effects against a range of bacterial strains, suggesting their potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of 5-Methyl-1-(2-oxopropyl)indoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biological processes. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors related to inflammation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Position 5 Substituent N1 Substituent Key Biological Activity
5-Methyl-1-(2-oxopropyl)-1H-indole-2,3-dione Methyl 2-oxopropyl Not reported
1-Ethyl-5-(trifluoromethoxy)-1H-indole-2,3-dione Trifluoromethoxy Ethyl Antiviral (HSV, VV)
N-Methyl-5-bromo-3-(p-chlorophenylimino)isatin Bromo Methyl (Schiff base) Anticonvulsant (MES, ScMet)
5-Amino-2-(cyclopropylmethyl)-isoindole-1,3-dione Amino Cyclopropylmethyl Not reported

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : The 2-oxopropyl group may influence solubility and bioavailability, while the methyl group at position 5 could moderate electronic effects on the indole ring.
  • Therapeutic Potential: Analogues suggest possible anticonvulsant or antiviral applications, but empirical studies on the target compound are needed.
  • Synthesis Optimization : Adopting iodine-catalyzed methods could improve yields if applied to the target compound’s synthesis.

Biological Activity

5-Methyl-1-(2-oxopropyl)-1H-indole-2,3-dione, also known as a derivative of indoline, has garnered attention for its diverse biological activities. This compound is primarily studied for its potential applications in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory research. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.

This compound features a unique structure that contributes to its biological properties. The presence of both methyl and oxopropyl groups enhances its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC₁₁H₉N₁O₃
Molecular Weight201.19 g/mol
Melting PointNot specified

The biological activity of this compound is attributed to its interaction with various molecular targets. It acts as an inhibitor or modulator of specific enzymes and receptors involved in critical cellular processes:

  • Anticancer Activity : The compound may inhibit enzymes related to cancer cell proliferation and induce apoptosis in tumor cells.
  • Anti-inflammatory Effects : It can modulate inflammatory pathways, potentially reducing inflammation and pain.
  • Antimicrobial Properties : Exhibits activity against various pathogens, making it a candidate for antimicrobial drug development.

Anticancer Activity

In various studies, this compound has shown promising anticancer properties. For instance:

  • A study indicated that derivatives of this compound displayed potent cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values in the low micromolar range .
Cell Line IC50 (µM)
MCF-70.28
HCT1160.52

Anti-inflammatory Effects

Research has demonstrated that the compound possesses significant anti-inflammatory effects. In an animal model using carrageenan-induced paw edema, it significantly reduced inflammation compared to control groups .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens:

  • A study found that it exhibited strong inhibitory effects against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential use as an antimicrobial agent .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with other indoline derivatives:

Compound Biological Activity
Indoline-2,3-dioneLimited anticancer activity
5-Methylindoline-2,3-dioneModerate enzyme inhibition
1-(2-Oxopropyl)indoline-2,3-dioneAntimicrobial but less potent

Q & A

Q. Spectroscopy :

  • 1H/13C NMR : Assigns proton and carbon environments, with characteristic shifts for the indole-dione core (e.g., carbonyls at ~170-180 ppm) .
  • HRMS : Validates molecular weight and fragmentation patterns .
    Crystallography :
  • X-ray diffraction : SHELXL (for refinement) and OLEX2 (for structure solution) are widely used. For example, SHELXL handles high-resolution data to resolve torsional ambiguities in the indole ring .
  • Twinned data refinement : SHELXL’s twin-law algorithms are critical for analyzing crystals with pseudo-symmetry .

Advanced Research Questions

How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives to enhance biological activity?

  • Substituent variation : Introduce halogens or alkyl groups at the 5-methyl or 2-oxopropyl positions to modulate electronic effects. For example, brominated analogs show enhanced anticancer potency due to increased electrophilicity .
  • In vitro assays : Cytotoxicity screening (e.g., MTT assays) against cancer cell lines identifies active derivatives. SAR trends can be cross-validated with molecular docking to predict binding affinity .
  • Comparative studies : Use analogs like 1-(2-chloroethyl)-indole-2,3-dione as controls to isolate the impact of specific substituents .

What computational approaches are recommended to predict the interaction mechanisms of this compound with biological targets?

  • Molecular docking : Tools like AutoDock Vina model interactions with enzyme active sites (e.g., cytochrome P450 or kinases). Focus on hydrogen bonding with the dione moiety and hydrophobic contacts with the methyl/oxopropyl groups .
  • MD simulations : Assess binding stability over time, particularly for flexible side chains .
  • QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with activity data to design optimized analogs .

How should researchers address contradictions in reported biological activity data for this compound analogs?

  • Purity validation : Use HPLC or LC-MS to rule out impurities (>95% purity required) .
  • Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time to ensure reproducibility .
  • Meta-analysis : Compare datasets across studies, noting differences in derivative structures (e.g., halogen vs. alkyl substituents) or experimental conditions (e.g., hypoxia vs. normoxia) .

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